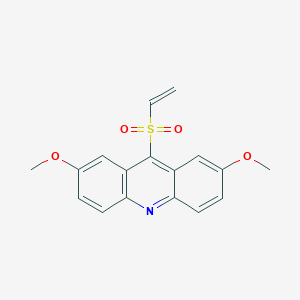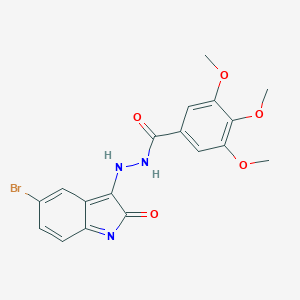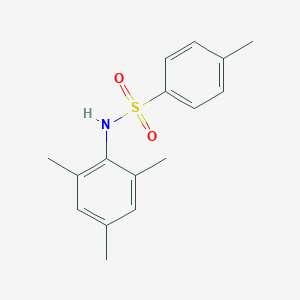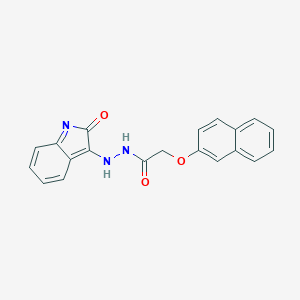![molecular formula C18H13NO B230214 1-benzylbenzo[cd]indol-2(1H)-one](/img/structure/B230214.png)
1-benzylbenzo[cd]indol-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzylbenzo[cd]indol-2(1H)-one, also known as β-carboline, is a heterocyclic compound that is widely studied in the field of organic chemistry. It is a naturally occurring compound that is found in several plants, including Peganum harmala, Banisteriopsis caapi, and Passiflora incarnata. β-carboline has been the subject of extensive research due to its potential pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of β-carboline is not fully understood. It is believed that β-carboline exerts its pharmacological activities through the modulation of several signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. β-carboline has been reported to inhibit the activation of NF-κB, a transcription factor that regulates the expression of several pro-inflammatory genes. β-carboline has also been shown to inhibit the activation of MAPKs, which play a critical role in the regulation of cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
β-carboline has been shown to have several biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the production of ROS in cells. β-carboline has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, β-carboline has been reported to have neuroprotective effects and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
β-carboline has several advantages for lab experiments. It is a naturally occurring compound that is readily available and relatively inexpensive. It has also been extensively studied for its pharmacological activities, making it a well-established compound for research purposes. However, β-carboline also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, β-carboline has been reported to have low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of β-carboline. One area of research is the development of β-carboline derivatives with improved pharmacological activities. Several β-carboline derivatives have been synthesized and tested for their anticancer activities, and some have shown promising results. Another area of research is the investigation of the neuroprotective effects of β-carboline. β-carboline has been reported to have neuroprotective effects in animal models, and further studies are needed to determine its potential therapeutic applications in neurodegenerative diseases. Finally, the development of novel synthetic methods for β-carboline could also be an area of research, as it could lead to the synthesis of new derivatives with improved pharmacological activities.
Métodos De Síntesis
β-carboline can be synthesized through several methods, including the Pictet-Spengler reaction, Fischer indole synthesis, and Bischler-Napieralski reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with a tryptamine derivative in the presence of an acid catalyst. The Fischer indole synthesis involves the reaction of an aryl hydrazine with an aldehyde or ketone in the presence of an acid catalyst. The Bischler-Napieralski reaction involves the cyclization of an N-acyl amino acid derivative with a primary amine in the presence of a Lewis acid catalyst.
Aplicaciones Científicas De Investigación
β-carboline has been extensively studied for its potential pharmacological activities. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. β-carboline has been reported to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and reduce the levels of reactive oxygen species (ROS) in cells. β-carboline has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propiedades
Nombre del producto |
1-benzylbenzo[cd]indol-2(1H)-one |
|---|---|
Fórmula molecular |
C18H13NO |
Peso molecular |
259.3 g/mol |
Nombre IUPAC |
1-benzylbenzo[cd]indol-2-one |
InChI |
InChI=1S/C18H13NO/c20-18-15-10-4-8-14-9-5-11-16(17(14)15)19(18)12-13-6-2-1-3-7-13/h1-11H,12H2 |
Clave InChI |
WIGKWUCTUWHCFL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC4=C3C(=CC=C4)C2=O |
SMILES canónico |
C1=CC=C(C=C1)CN2C3=CC=CC4=C3C(=CC=C4)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N-dimethyl-2-oxo-1-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B230139.png)
![1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230143.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3-nitrobenzyl)piperidine](/img/structure/B230147.png)
![1-[(2-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230149.png)
![1-[(4-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230150.png)

![[4-(4-Nitro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B230152.png)

![3,4-dimethoxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B230155.png)
![N-[2-(Toluene-4-sulfonylamino)-phenyl]-acetamide](/img/structure/B230156.png)


![N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B230163.png)